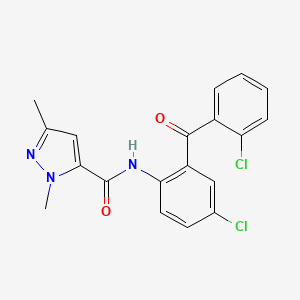

N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide

Description

N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a pyrazole-based carboxamide derivative characterized by a 1,3-dimethylpyrazole core linked to a 4-chloro-2-(2-chlorobenzoyl)phenyl group. Such compounds are often explored in agrochemical and pharmaceutical research due to their ability to interact with biological targets, such as insecticidal proteins or enzymes .

Properties

IUPAC Name |

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2,5-dimethylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15Cl2N3O2/c1-11-9-17(24(2)23-11)19(26)22-16-8-7-12(20)10-14(16)18(25)13-5-3-4-6-15(13)21/h3-10H,1-2H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQEHYJDTQYJQFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the acylation of 4-chloro-2-(2-chlorobenzoyl)aniline with 1,3-dimethyl-1H-pyrazole-5-carboxylic acid chloride under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound often employs optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature, and pressure conditions, and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its reduced form.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Nucleophiles: Amines, thiols, alcohols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while nucleophilic substitution can produce various substituted derivatives .

Scientific Research Applications

N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and reactivity.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Pyrazole carboxamide derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of the target compound with structurally analogous molecules:

Structural Analogues and Their Properties

Table 1: Key Structural and Physicochemical Comparisons

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity: The target compound’s 2-chlorobenzoyl group distinguishes it from analogues like 3a–3b (), which lack the benzoyl moiety. This group may enhance binding to insecticidal targets, similar to Fipronil derivatives (). Chlorine atoms at the phenyl ring (e.g., 3b, Target) improve stability and lipophilicity compared to non-chlorinated derivatives (3c, 3d). Trifluoromethyl groups () and cyano substituents () are associated with increased metabolic resistance and target affinity in agrochemicals.

Synthetic Feasibility: Derivatives with cyano groups (e.g., 3a–3e) are synthesized via EDCI/HOBt-mediated coupling, yielding 62–71%. The target compound’s synthesis likely follows similar protocols, though yields are unreported. Chlorantraniliprole metabolites () involve hydroxylation and carboxamide modifications, suggesting metabolic pathways that could inform the design of more stable derivatives.

Biological Relevance :

Biological Activity

N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 322.14 g/mol. The compound features a pyrazole ring substituted with a chlorobenzoyl group, which is critical for its biological activity.

Chemical Structure Representation

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₂Cl₂N₂O₃ |

| Molecular Weight | 322.14 g/mol |

| IUPAC Name | This compound |

| SMILES | O=C(NC(C=CC(Cl)=C1)=C1C(C2=C(Cl)C=CC=C2)=O)C(=O)C |

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. In one study, several derivatives were tested against Escherichia coli, Staphylococcus aureus, and Bacillus subtilis, revealing zones of inhibition ranging from moderate to significant depending on the specific substitution patterns on the pyrazole ring .

Anti-inflammatory and Anticancer Properties

The compound has also been evaluated for its anti-inflammatory and anticancer activities. Pyrazole derivatives have been reported to inhibit key inflammatory pathways, making them potential candidates for treating inflammatory diseases. Additionally, certain derivatives have shown promising results in vitro against various cancer cell lines, indicating their potential as anticancer agents .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation.

- Interaction with Cellular Targets : Binding to specific receptors or proteins within cells can disrupt normal cellular functions.

Case Study 1: Antimicrobial Screening

A series of related pyrazole derivatives were synthesized and screened for antimicrobial activity. The results indicated that compounds with electron-withdrawing groups at specific positions on the pyrazole ring exhibited enhanced activity against E. coli and S. aureus. The most active compounds had minimum inhibitory concentrations (MICs) below 50 μg/mL .

Case Study 2: Anticancer Activity

In another study focusing on anticancer properties, a derivative of the compound was tested against human cancer cell lines. The results demonstrated that it induced apoptosis in cancer cells through the activation of caspase pathways. This suggests that modifications to the pyrazole structure can lead to enhanced anticancer efficacy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide, and how can purity be maximized?

- Methodology : Multi-step synthesis involving (i) formation of the pyrazole core via cyclocondensation of hydrazines with β-ketoesters, (ii) chlorobenzoylation at the phenyl group using 2-chlorobenzoyl chloride under anhydrous conditions, and (iii) carboxamide coupling via EDC/HOBt-mediated reactions. Microwave-assisted synthesis (80–120°C, 30–60 min) improves yield (up to 85%) compared to conventional heating .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) achieves >98% purity. HPLC (C18 column, acetonitrile/water mobile phase) monitors intermediates .

Q. How is structural characterization performed for this compound?

- Analytical Techniques :

- NMR : H and C NMR confirm regiochemistry of substituents (e.g., methyl groups at pyrazole N1 and C3) and absence of rotational isomers in the carboxamide linkage .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal packing and hydrogen-bonding networks. Monoclinic systems (space group ) with Z = 4 are typical for related pyrazole derivatives .

- Mass Spectrometry : High-resolution ESI-MS verifies molecular ion peaks () and fragmentation patterns .

Q. What in vitro assays are suitable for preliminary biological screening?

- Assays :

- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease targets) with IC determination.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations.

- Antimicrobial Activity : Broth microdilution (MIC values against Gram+/Gram– bacteria, fungi).

- Controls : Reference compounds (e.g., doxorubicin for cytotoxicity) and solvent-only blanks are critical. Data normalization minimizes plate-to-plate variability .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported solubility and bioactivity?

- Approach : Compare crystal structures (via SHELX refinement) to identify polymorphic forms. For example, a 2019 study showed that a pyrazole carboxamide with a monoclinic lattice ( Å, Å) had 3x higher aqueous solubility than its triclinic counterpart due to weaker intermolecular H-bonding .

- Validation : Pair solubility studies (shake-flask method) with molecular docking to assess how crystal packing affects ligand-receptor binding .

Q. What strategies improve structure-activity relationships (SAR) for pyrazole carboxamides?

- Methodology :

- Systematic Substituent Variation : Replace 2-chlorobenzoyl with 4-fluorobenzoyl or methoxy groups to modulate lipophilicity (clogP calculations).

- Molecular Docking : Use AutoDock Vina to predict binding modes to target proteins (e.g., kinases). A 2023 study linked 2-chloro substitution to enhanced hydrophobic interactions in ATP-binding pockets .

- Pharmacophore Modeling : Identify critical features (e.g., hydrogen-bond acceptors at the carboxamide) using MOE or Schrödinger .

Q. How can in vivo pharmacokinetic challenges be addressed for this compound?

- Strategies :

- Prodrug Design : Introduce ester groups at the carboxamide to improve oral bioavailability.

- Microsomal Stability Testing : Use liver microsomes (human/rat) to assess metabolic degradation (t > 60 min desirable).

- Plasma Protein Binding : Equilibrium dialysis reveals >90% binding for chlorinated aryl groups, necessitating dose adjustments .

Q. What experimental designs mitigate contradictions between computational predictions and empirical data?

- Case Study : If docking predicts high affinity for a kinase but in vitro assays show weak inhibition:

- Re-evaluate Force Fields : Use AMBER instead of CHARMM for flexible docking.

- Test Alternative Conformers : NMR-derived torsional angles may reveal non-planar carboxamide geometries not modeled in silico .

- Validate with Mutagenesis : Introduce point mutations in the target protein’s active site to confirm binding hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.